
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Vue d'ensemble
Description
The compound 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a derivative of 1H-isoindole-5-carboxylic acid, which is a core structure for various biologically active compounds. The presence of the 1,3-dioxo moiety and the pyridin-3-yl group suggests potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized, which include various substituents on the benzene ring, such as chloro, hydroxyl, and amino groups . These methods could potentially be adapted for the synthesis of 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid by incorporating the appropriate pyridin-3-yl substituent at the relevant position.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis, which provides unambiguous assignment of the structure . This technique could be employed to confirm the structure of 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid after its synthesis.
Chemical Reactions Analysis
Compounds with the 1,3-dioxoisoindolin-2-yl moiety have been shown to possess antioxidant activity, which is indicative of their ability to participate in chemical reactions involving electron transfer . Additionally, derivatives of 1H-isoindole-5-carboxylic acid have been reported as inhibitors of heparanase, an enzyme involved in the degradation of the extracellular matrix, which suggests that they can interact specifically with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid have not been explicitly detailed in the provided papers. However, the antioxidant activity and heparanase inhibitory activity of related compounds suggest that they are stable under physiological conditions and have specific interactions with biological targets . Further studies would be required to fully characterize the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Heparanase Inhibition
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acids have been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase. Compounds in this class, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrate significant heparanase inhibitory activity and selectivity over human beta-glucuronidase. These compounds also exhibit anti-angiogenic effects, which could be valuable in developing novel therapeutic agents (Courtney et al., 2004).
Chemical Synthesis and Structural Analysis
Reactions involving secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid lead to the formation of angular and linear isoindole diones. This includes the synthesis of angular isoindole-6,12-dione derivatives and their characterization through X-ray structural analysis (Vasilin et al., 2015). Similarly, domino reactions have been used to synthesize previously unknown compounds in this chemical class, including benzothieno[2,3-c]pyridines and dihydro[1]benzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7 H)-ones (Tolkunov et al., 2012).
Organotin Carboxylates Synthesis
These compounds have been utilized in the synthesis of organotin carboxylates. For instance, di(p-methylphenyl) oxide with 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid and related acids produced novel organotin carboxylates with unique structural properties, demonstrating potential in antitumor activities and fluorescence studies (Xiao et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, such as β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, smooth muscle tone, and metabolic rate.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as blocking β-adrenergic receptors .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involving β-adrenergic signaling .
Result of Action
Similar compounds have been known to exert effects such as blocking β-adrenergic receptors, which can lead to changes in heart rate, smooth muscle tone, and metabolic rate .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dioxo-2-pyridin-3-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-4-3-8(14(19)20)6-11(10)13(18)16(12)9-2-1-5-15-7-9/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDDZNYIUMDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354525 | |
| Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
CAS RN |
239807-67-1 | |
| Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



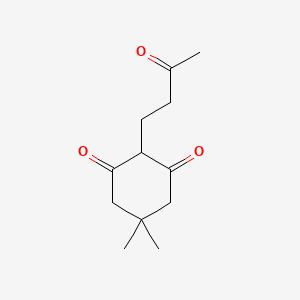
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

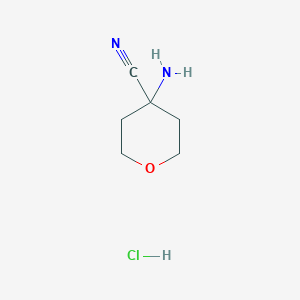



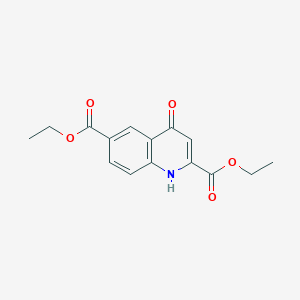
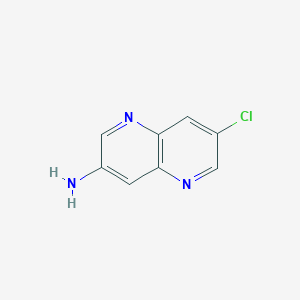


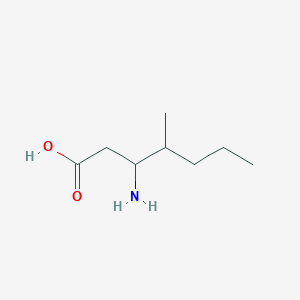
![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)
